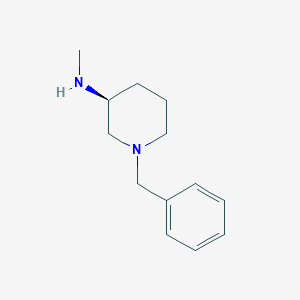

(S)-1-benzyl-N-methylpiperidin-3-amine

Description

(S)-1-Benzyl-N-methylpiperidin-3-amine (CAS 60717-45-5) is a chiral piperidine derivative characterized by a benzyl group at the 1-position and a methylamine substituent at the 3-position of the piperidine ring. Its stereochemistry at the 3-position is specifically denoted as (S)-configuration, which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name |

(3S)-1-benzyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAEHZVQWTOPH-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzyl-N-methylpiperidin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Methylation: The final step involves the introduction of the methylamine group. This can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzyl-N-methylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-benzyl-N-methylpiperidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-1-benzyl-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key differences between (S)-1-benzyl-N-methylpiperidin-3-amine and related piperidine derivatives:

Key Observations:

Substituent Impact: The 2-methoxybenzenesulfonyl group in the sulfonamide analog () introduces a polar sulfonyl moiety, likely increasing aqueous solubility compared to the benzyl group in the parent compound.

Stereochemical Variations :

- The (3S,4S)-configuration in the diastereomeric hydrochloride salt () demonstrates how stereochemistry at multiple positions can alter molecular interactions and pharmacological profiles.

Complex Derivatives :

Biological Activity

(S)-1-benzyl-N-methylpiperidin-3-amine is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₉N₂

Molecular Weight : Approximately 205.31 g/mol

IUPAC Name : this compound

The compound features a piperidine ring, a benzyl group, and a methyl amine moiety. The unique structural attributes of this compound contribute to its pharmacological properties, particularly its interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This mechanism is crucial in modulating metabolic pathways.

- Receptor Modulation : It acts as an agonist or antagonist at various receptors, influencing neurotransmitter systems and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects : Some studies suggest that it may enhance serotonin and norepinephrine levels, indicating potential use as an antidepressant.

- Analgesic Properties : The compound has been investigated for its pain-relieving effects through interactions with pain receptors.

- Neuroprotective Effects : Its ability to protect neuronal cells may position it as a candidate for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps elucidate how structural modifications influence its biological activity. A comparative analysis with related compounds reveals insights into its unique properties.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (R)-1-benzyl-N-methylpiperidin-3-amine | Similar structure but different stereochemistry | Potentially different receptor interactions | Stereochemical influence on activity |

| N-benzylpiperidin-3-amine | Lacks the methyl group | Reduced potency | Simplified structure affects lipophilicity |

| 1-benzyl-N-ethylpiperidin-3-amine | Ethyl group instead of methyl | Varying receptor affinity | Altered pharmacokinetics |

This table illustrates how variations in structure can lead to differences in pharmacological effects, emphasizing the importance of the piperidine ring and amine group in enhancing biological activity.

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .

- Neuroprotective Effects : Research has shown that this compound can protect against oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease.

- Analgesic Properties : In preclinical trials, this compound demonstrated effective analgesic activity comparable to established pain relievers, indicating its promise as a therapeutic agent for pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.